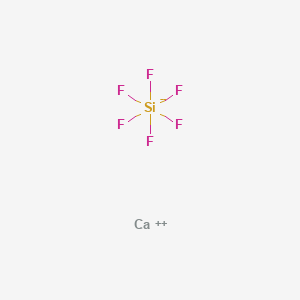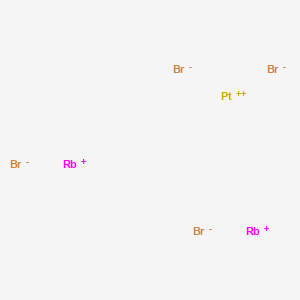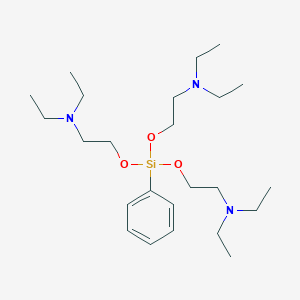
Zirconium(IV) hexafluoroacetylacetonate
Descripción general
Descripción
Zirconium(IV) hexafluoroacetylacetonate is a compound of zirconium . It is an organometallic solid that is widely used as a sol-gel precursor to synthesize Zirconium-based nanomaterials and thin films .
Synthesis Analysis
The synthesis of zirconium-based nanomaterials involves various approaches. Broadly, there are two approaches: chemical synthesis, which includes hydrothermal, solvothermal, sol–gel, microwave, solution combustion, and co-precipitation methods, and a greener approach which employs bacteria, fungus, and plant parts for the preparation of zirconia nanoparticles .Molecular Structure Analysis
The molecular structure of Zirconium(IV) hexafluoroacetylacetonate is characterized by eight oxygen atoms of four β-diketonates forming the coordination environment of the zirconium atom . The coordination polyhedron is an almost regular square antiprism .Chemical Reactions Analysis
The thermal decomposition of Zirconium(IV) hexafluoroacetylacetonate has been studied in a SiC-microreactor on the micro-second time scale . Six important zirconium intermediates were identified in the gas phase for the first time .Aplicaciones Científicas De Investigación
Structural Studies
Zirconium(IV) hexafluoroacetylacetonate is used in structural studies. It is one of the three novel complexes of zirconium(IV) prepared and characterized by single crystal X-ray diffraction . The coordination environment of the zirconium atom is made by eight oxygen atoms of four β-diketonates .
Synthesis of Hydrophobic MILs
This compound is used in the synthesis of extremely hydrophobic Metal-Organic Ionic Liquids (MILs). These MILs are synthesized using transition and rare earth metal hexafluoroacetylacetonate chelated anions paired with the trihexyl (tetradecyl)phosphonium ([P 66614+]) cation .
Opacifier and Refractory Material
Zirconium, the principal element in Zirconium(IV) hexafluoroacetylacetonate, is commercially produced as a byproduct of titanium and tin mining and has many applications as an opacifier and a refractory material .
Mecanismo De Acción
Target of Action
Zirconium(IV) hexafluoroacetylacetonate, with the chemical formula Zr(CF3COCHCOCF3)4 , is an organometallic compoundIt’s known that organometallic compounds like this often interact with various biological targets, including proteins and dna, depending on their structure and reactivity .
Mode of Action
This can lead to changes in the target’s structure and function .
Biochemical Pathways
Organometallic compounds can affect various biochemical pathways depending on their structure, reactivity, and the nature of their target .
Pharmacokinetics
The pharmacokinetics of organometallic compounds can vary widely depending on their structure and the nature of the metal atom .
Result of Action
Organometallic compounds can have various effects at the molecular and cellular level, including changes in protein function, dna damage, and cell death .
Action Environment
The action, efficacy, and stability of Zirconium(IV) hexafluoroacetylacetonate can be influenced by various environmental factors. For instance, the compound’s stability is known to be hygroscopic . This means it absorbs moisture from the air, which could potentially affect its reactivity and efficacy. Furthermore, factors such as pH, temperature, and the presence of other chemicals can also influence the action of organometallic compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;zirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H2F6O2.Zr/c4*6-4(7,8)2(12)1-3(13)5(9,10)11;/h4*1,12H;/b4*2-1-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWHHGRRFFBJHC-ZVXPXTILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Zr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Zr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8F24O8Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does Zirconium(IV) hexafluoroacetylacetonate play in the fabrication of YSZ thin films?
A: Zirconium(IV) hexafluoroacetylacetonate acts as a precursor material in the supercritical fluid deposition (SFD) process for creating YSZ thin films []. In this technique, it is combined with Yttrium(III) hexafluoroacetylacetonate and dissolved in supercritical carbon dioxide. Under controlled temperature and pressure (20 MPa and 300°C), these precursors undergo hydrolysis, leading to the deposition of a uniform YSZ layer on a substrate. Subsequent annealing at 800°C crystallizes the film, resulting in the desired fluorite structure suitable for electrolyte applications in micro-solid oxide fuel cells (μ-SOFCs) [].
Q2: How does the cyclic co-deposition process impact the quality of the YSZ thin film?
A: The cyclic co-deposition process, involving the sequential introduction of precursor aliquots, is crucial for achieving compositional uniformity within the YSZ thin film []. This method ensures a controlled and homogeneous distribution of both Zirconium and Yttrium throughout the deposited layer. X-ray photoelectron spectroscopy analysis confirms the uniform composition achieved through this approach [], highlighting its importance in fabricating high-quality YSZ films.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B96919.png)





